molecular formula C13H13ClN4O B445432 2-chloro-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide

2-chloro-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide

Cat. No.: B445432
M. Wt: 276.72g/mol
InChI Key: CMTHQJNBLXFBSR-VIZOYTHASA-N
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Description

2-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide is a chemical compound with the molecular formula C13H13ClN4O. It is a derivative of benzohydrazide, featuring a pyrazole ring substituted with an ethyl group and a chlorine atom on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide typically involves the condensation of 2-chlorobenzohydrazide with 1-ethyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N’-[(1-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide
  • 2-chloro-N’-[(1-phenyl-1H-pyrazol-4-yl)methylene]benzohydrazide
  • 2-chloro-N’-[(1-isopropyl-1H-pyrazol-4-yl)methylene]benzohydrazide

Uniqueness

2-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C13H13ClN4O

Molecular Weight

276.72g/mol

IUPAC Name

2-chloro-N-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]benzamide

InChI

InChI=1S/C13H13ClN4O/c1-2-18-9-10(8-16-18)7-15-17-13(19)11-5-3-4-6-12(11)14/h3-9H,2H2,1H3,(H,17,19)/b15-7+

InChI Key

CMTHQJNBLXFBSR-VIZOYTHASA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=N/NC(=O)C2=CC=CC=C2Cl

SMILES

CCN1C=C(C=N1)C=NNC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CCN1C=C(C=N1)C=NNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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